molecular formula C8H18O3Si B1683064 Vinyltriethoxysilane CAS No. 78-08-0

Vinyltriethoxysilane

Cat. No.: B1683064
CAS No.: 78-08-0
M. Wt: 190.31 g/mol
InChI Key: FWDBOZPQNFPOLF-UHFFFAOYSA-N
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Description

Vinyltriethoxysilane is an organosilicon compound with the chemical formula (C₂H₅O)₃SiCH=CH₂. It is a colorless liquid that is primarily used as a coupling agent and adhesion promoter. The compound features both a vinyl group and hydrolytically sensitive ethoxysilyl groups, making it bifunctional and suitable for various industrial applications .

Mechanism of Action

Target of Action

Vinyltriethoxysilane primarily targets polymer materials and glass fibers . It acts as a cross-linking agent in the manufacture of cross-linked polyethylene (PEX) and as a coupling agent or adhesion promoter for the treatment of glass fibers .

Mode of Action

The compound features both a vinyl group and hydrolytically sensitive ethoxysilyl groups . The alkoxysilane moiety is reactive toward water, and in the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it . This cross-linking action enhances the mechanical properties of the material .

Biochemical Pathways

The primary biochemical pathway involves the reaction of the alkoxysilane moiety with water, leading to the formation of silicon-oxygen-silicon bonds . This reaction is crucial for the cross-linking of the material and its subsequent curing .

Result of Action

The result of this compound’s action is the formation of cross-linked materials with enhanced mechanical properties . For instance, in the manufacture of cross-linked polyethylene, the compound helps create a material with improved durability and strength . Similarly, when used as an additive in lithium-ion batteries, it enhances the thermal stability of the electrolyte and the cathode by forming a stable surface layer .

Action Environment

The action of this compound is significantly influenced by the presence of moisture. The compound’s alkoxysilane moiety reacts with water to form silicon-oxygen-silicon bonds, which are crucial for the cross-linking and curing of the material . Therefore, the moisture level in the environment can directly impact the efficacy of this compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyltriethoxysilane can be synthesized through the reaction of vinyltrichlorosilane with ethanol in the presence of a base. The reaction typically proceeds as follows:

CH2=CHSiCl3+3C2H5OHCH2=CHSi(OC2H5)3+3HCl\text{CH}_2=\text{CHSiCl}_3 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OC}_2\text{H}_5)_3 + 3\text{HCl} CH2​=CHSiCl3​+3C2​H5​OH→CH2​=CHSi(OC2​H5​)3​+3HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups .

Industrial Production Methods

In industrial settings, triethoxyvinylsilane is produced in large-scale batch reactors. The process involves the use of catalysts such as potassium persulfate and sodium metabisulfate, and the reaction is typically conducted at elevated temperatures (around 70°C) for several hours .

Chemical Reactions Analysis

Types of Reactions

Vinyltriethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Vinyltriethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vinyltriethoxysilane is unique due to its combination of a vinyl group and ethoxysilyl groups, which provide both reactivity and hydrolytic sensitivity. This makes it particularly useful as a coupling agent and adhesion promoter in various industrial and scientific applications .

Properties

IUPAC Name

ethenyl(triethoxy)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FWDBOZPQNFPOLF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3Si
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Related CAS

29434-25-1
Record name Silane, ethenyltriethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID3044463
Record name Ethenyl(triethoxy)silane
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Molecular Weight

190.31 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS]
Record name Silane, ethenyltriethoxy-
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Record name Vinyltriethoxysilane
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Vapor Pressure

2.28 [mmHg]
Record name Vinyltriethoxysilane
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CAS No.

78-08-0
Record name Vinyltriethoxysilane
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Record name Vinyltriethoxysilane
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Record name Silane, ethenyltriethoxy-
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Record name Ethenyl(triethoxy)silane
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Record name Triethoxy(vinyl)silane
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Record name VINYLTRIETHOXYSILANE
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Synthesis routes and methods

Procedure details

The reaction was carried out in accordance with the procedure of Comparative Example 2, except that the silane used was triethoxysilane and the reaction temperature was 150° C. The reaction was monitored by GPC and was completed in one hour. The major product formed was 1,2-bis(triethoxysilyl)ethane (72%), with vinyltriethoxysilane (25%) and tetraethoxysilane also being formed (3%). With a primary alkyl silane and at lower reaction temperatures, the undesired bis(silyl)ethane was the main reaction product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Vinyltriethoxysilane
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Vinyltriethoxysilane
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Vinyltriethoxysilane
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Vinyltriethoxysilane

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